molecular formula C5H8F2N2O B6236111 (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis CAS No. 2154811-42-2

(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis

Cat. No. B6236111
CAS RN: 2154811-42-2
M. Wt: 150.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-3,4-Difluoropyrrolidine-1-carboxamide, cis (DFPC) is an organic compound with a unique structure and properties. It is a cyclic amide consisting of a pyrrolidine ring, a carboxamide group, and two fluorine atoms. Its structure and properties make it an important and widely studied compound in the field of organic chemistry.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis is not well understood. However, it is believed that the two fluorine atoms on the pyrrolidine ring interact with the carboxamide group, forming a strong bond between the two groups. This bond is believed to be responsible for the high reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis are not well understood. However, it has been suggested that the two fluorine atoms on the pyrrolidine ring may interact with enzymes in the body, leading to changes in the activity of these enzymes. It has also been suggested that the two fluorine atoms may interact with proteins in the body, leading to changes in protein structure and activity.

Advantages and Limitations for Lab Experiments

(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive, making it cost-effective for use in laboratory experiments. In addition, its unique structure and properties make it an ideal compound for studying the effects of fluorine substitution on the reactivity and properties of organic compounds. However, its reactivity can also be a disadvantage, as it can lead to unwanted side reactions in some experiments.

Future Directions

There are several potential future directions for research on (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis. One potential direction is to further investigate the biochemical and physiological effects of the compound. Another potential direction is to explore the potential applications of (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis in the pharmaceutical and healthcare industries. In addition, further research could be done to explore the potential uses of (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis in the field of materials science. Finally, further research could be done to explore the potential of (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis as a catalyst for organic reactions.

Synthesis Methods

(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis can be synthesized by a variety of methods. The most common method is the reaction of 1,3-difluoroacetone with pyrrolidine in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 1,3-difluoroacetone with pyrrolidine in the presence of a catalyst, such as palladium, or the reaction of 1,3-difluoroacetone with a substituted pyrrolidine in the presence of a base.

Scientific Research Applications

(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis has been studied extensively in the field of organic chemistry. It has been used as a model compound to study the effects of fluorine substitution on the structure and reactivity of organic compounds. It has also been used to study the reactivity and regioselectivity of amides and cyclic amides. In addition, (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis has been used to study the effects of fluorine substitution on the properties and reactivity of other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis involves the conversion of a suitable starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-difluoropyrrolidine", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "ammonium hydroxide", "sodium bicarbonate", "water", "ethyl acetate", "magnesium sulfate" ], "Reaction": [ "Step 1: 3,4-difluoropyrrolidine is reacted with N,N-dimethylformamide and triethylamine in ethyl acetate to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then treated with acetic anhydride and triethylamine in ethyl acetate to form the corresponding acylated intermediate.", "Step 3: The acylated intermediate is then treated with ammonium hydroxide in water to form the target compound, (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis.", "Step 4: The crude product is purified by extraction with ethyl acetate, followed by drying over magnesium sulfate and evaporation of the solvent to yield the pure product." ] }

CAS RN

2154811-42-2

Product Name

(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis

Molecular Formula

C5H8F2N2O

Molecular Weight

150.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.